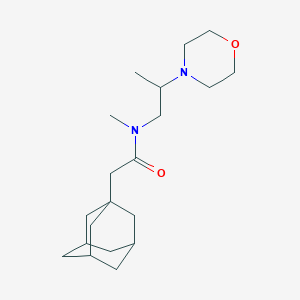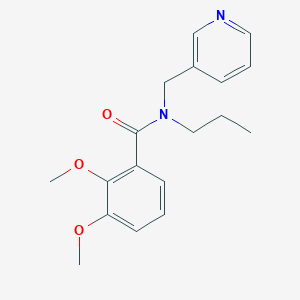![molecular formula C19H28N2O3 B5904341 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide](/img/structure/B5904341.png)
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide, also known as LY294002, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of phosphoinositide 3-kinase (PI3K) inhibitors, which are known to play a crucial role in cellular signaling pathways.
Mecanismo De Acción
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide exerts its pharmacological effects by inhibiting the activity of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 activates downstream signaling pathways, including the Akt/mTOR pathway, which promotes cell growth, survival, and metabolism. 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide inhibits the production of PIP3, thereby blocking the downstream signaling pathways and inhibiting cell growth and survival.
Biochemical and Physiological Effects
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been shown to have a broad range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide is a widely used tool compound in basic research and drug discovery. It has several advantages, including high potency, specificity, and selectivity for PI3K inhibition. However, it also has some limitations, including poor solubility in aqueous solutions, potential off-target effects, and limited bioavailability in vivo.
Direcciones Futuras
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been extensively studied in preclinical models of various diseases, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. However, its potential therapeutic applications are still being explored, and several future directions can be pursued. These include:
1. Combination therapy: 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide can be combined with other drugs to enhance its efficacy and overcome drug resistance.
2. Targeted delivery: Strategies can be developed to improve the bioavailability and targeted delivery of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide to specific tissues or cells.
3. New analogs: New analogs of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide can be synthesized to improve its pharmacokinetic properties and selectivity for PI3K inhibition.
4. Mechanistic studies: Further mechanistic studies can be conducted to elucidate the downstream signaling pathways and cellular processes affected by 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide.
In conclusion, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of PI3K, which is a key regulator of cell growth, survival, and metabolism. 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has several advantages and limitations for lab experiments, and several future directions can be pursued to further explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide involves a series of chemical reactions, starting with the reaction of 2-morpholin-4-ylbutan-1-amine with 4-bromobenzoyl chloride to form 4-bromo-N-(2-morpholin-4-ylbutyl)benzamide. This intermediate is then reacted with 2-methylprop-2-en-1-ol in the presence of a base to form the final product, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide.
Aplicaciones Científicas De Investigación
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It is a potent inhibitor of PI3K, which is a key regulator of cell growth, survival, and metabolism. PI3K signaling pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo.
Propiedades
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(2-morpholin-4-ylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-4-17(21-9-11-23-12-10-21)13-20-19(22)16-5-7-18(8-6-16)24-14-15(2)3/h5-8,17H,2,4,9-14H2,1,3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXKUEIUPHISRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=C(C=C1)OCC(=C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol](/img/structure/B5904261.png)
![3-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5904274.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)

![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B5904311.png)

amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)
![(2E)-N-[(5-ethylpyridin-2-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B5904332.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5904333.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5904345.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B5904364.png)